molecular formula C14H10F2O2 B1373316 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 866108-77-2

2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid

Cat. No.: B1373316
CAS No.: 866108-77-2
M. Wt: 248.22 g/mol
InChI Key: MELOHJJXMCEACL-UHFFFAOYSA-N
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Description

2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid is a high-value biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the biphenyl family, this compound serves as a critical building block for the development of novel active molecules. Biphenyl scaffolds are widely recognized for their prevalence in pharmacologically active compounds and marketed drugs, functioning as versatile platforms in drug discovery . The strategic incorporation of fluorine atoms is known to enhance the metabolic stability, bioavailability, and binding affinity of lead compounds, making this difluorinated acetic acid derivative a particularly valuable intermediate. Research Applications & Value: Pharmaceutical Intermediates: This compound is a key precursor in the synthesis of potential therapeutic agents. Biphenyl acetic acid derivatives are fundamental structures in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties in related structures . Material Science & Functional Linkers: The biphenyl core provides rigidity and conformational stability, making it useful in constructing advanced functional materials. Such compounds can act as organic linkers in the development of Metal-Organic Frameworks (MOFs), where the carboxylate group can coordinate to metal ions to form porous structures with applications in gas storage, separation, and catalysis . Structure-Activity Relationship (SAR) Studies: Researchers can utilize this compound to explore the effects of fluorine substitution patterns on the biological activity and physical properties of biphenyl-based molecules, aiding in the optimization of new chemical entities . Handling & Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. All regulations, including those outlined under REACH, must be adhered to during its use .

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELOHJJXMCEACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654123
Record name (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866108-77-2
Record name (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steps:

  • Formation of Organolithium Intermediate :

    • At low temperatures (-40 to -78 °C), 1,2-difluorobenzene reacts with n-butyl lithium or other organolithium reagents (e.g., tert-butyl lithium) to form a difluorobenzene-lithium intermediate.
    • Preferred solvents include tetrahydrofuran (THF) or methyl tertiary butyl ether.
  • Reaction with Oxalic Acid Esters :

    • The intermediate reacts with dimethyl oxalate or oxalic acid diethyl ester to form difluoroacetophenone acid esters.
  • Reduction and Acidification :

    • The ester is reduced under alkaline conditions and acidified to yield the desired acetic acid derivative. Crystallization purifies the product.

Advantages :

  • High purity and yield.
  • Suitable for industrial-scale production due to mild reaction conditions.

Challenges :

  • Requires precise temperature control during organolithium reactions.
  • Handling organolithium reagents demands expertise due to their reactive nature.

Photohalogenation and Carbonylation

This method uses 2,3-difluorotoluene as a starting material, which undergoes photohalogenation followed by carbonylation.

Steps:

  • Photohalogenation :

    • Chlorine or bromine is used as a halogenating agent under UV light to convert 2,3-difluorotoluene into 2,3-difluorobenzyl halide.
    • Solvents like carbon tetrachloride can be used, though solvent-free reactions are also feasible.
  • Carbonylation :

    • The benzyl halide reacts with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst (e.g., cobalt tetracarbonyl sodium) and solvents such as methanol or THF.
    • Reaction conditions are mild, typically at temperatures between 30–40 °C.

Advantages :

  • Green chemistry approach with fewer steps.
  • High safety profile compared to organolithium methods.

Challenges :

  • Requires specialized equipment for photohalogenation and carbon monoxide handling.
  • Catalyst recovery and reuse may add complexity.

Direct Biphenyl Functionalization

This method involves functionalizing biphenyl derivatives directly to introduce fluorine atoms and an acetic acid group.

Steps:

Advantages :

  • Simpler reaction pathway compared to multi-step processes.
  • Applicable for small-scale laboratory synthesis.

Challenges :

  • Lower yields compared to other methods.
  • Purity may require additional refinement steps.

Data Table: Comparison of Methods

Method Key Steps Yield Purity Scalability Challenges
Organolithium Reactions Intermediate formation, reduction High (>90%) High Industrial Temperature control; handling reactive agents
Photohalogenation & Carbonylation Halogenation, carbonylation Moderate (~65%) High Industrial Specialized equipment; catalyst recovery
Direct Biphenyl Functionalization Functionalization, carboxylation Low (<50%) Moderate Laboratory Lower yield; additional purification required

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The biphenyl structure can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: Formation of 2-(3’,5’-Difluorocyclohexyl)acetic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) candidate.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluorine, Chlorine, and Methoxycarbonyl Groups

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid 3',5'-F, 3-acetic acid Likely C₁₄H₁₀F₂O₂ ~264.23 (est.) High acidity, potential bioactivity
[3′-Fluoro-5′-(methoxycarbonyl)-3-biphenylyl]acetic acid 3'-F, 5'-methoxycarbonyl, 3-acetic acid C₁₆H₁₃FO₄ 288.27 Enhanced lipophilicity; ester group may improve membrane permeability
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid 3',5'-Cl, 3-acetic acid C₁₄H₁₀Cl₂O₂ 281.13 Higher molecular weight, increased steric hindrance
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid 3'-CN, 4-acetic acid C₁₅H₁₁NO₂ 237.25 Strong electron-withdrawing cyano group; potential for H-bonding

Key Observations:

  • Electronic Effects: Fluorine and chlorine substituents enhance the acidity of the acetic acid group compared to unsubstituted analogs. The cyano group (in the 3'-cyano analog) exerts a stronger electron-withdrawing effect, further increasing acidity .
  • Synthetic Yields: highlights that unsubstituted biphenyl acetic acid (11a) achieves a 63% yield under optimized electrochemical conditions (20 mA current density). Fluorinated analogs may require modified conditions due to fluorine’s electron-withdrawing nature altering radical stability during synthesis .
Table 2: Impact of Substituent Position on Bioactivity
Compound Name Substituent Positions Reported Bioactivity
4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic acid 4',6-F, 3-carboxylic acid Not specified; structural similarity to kinase inhibitors
2-(3'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid 3'-OMe, 2-acetic acid Potential use in anti-inflammatory agents
PGN-9856 (3',4-difluoro analog) 3',4-F, carbonyl amino phenoxy Investigated as a complement factor D inhibitor

Key Observations:

  • Positional Sensitivity: The 3',5'-difluoro substitution in the target compound may optimize interactions with hydrophobic pockets in biological targets, as seen in PGN-9856, which inhibits complement factor D .
  • Methoxy vs. Fluoro: Methoxy groups (e.g., 3'-methoxy analog) introduce steric bulk and moderate electron-donating effects, contrasting with fluorine’s electron-withdrawing properties .

Biological Activity

2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid is an organic compound characterized by its unique biphenyl structure and the presence of fluorine atoms at the 3' and 5' positions. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C14H10F2O2
  • Molecular Weight : 248.22 g/mol
  • CAS Number : 886363-23-1

The compound's structure can be represented as follows:

Structure C14H10F2O2\text{Structure }\text{C}_{14}\text{H}_{10}\text{F}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of this compound. In vitro assays have demonstrated that it effectively inhibits COX-1 and COX-2 enzymes.

StudyCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Study A14.70.05
Study B12.470.04

These results indicate that this compound exhibits stronger COX inhibition compared to standard NSAIDs like celecoxib.

Case Studies

A notable case study assessed the compound's efficacy in reducing inflammation in a carrageenan-induced paw edema model in rats. The study found that administration of the compound significantly reduced paw swelling compared to control groups, demonstrating its potential therapeutic effects in inflammatory conditions .

Additional Biological Activities

Beyond its anti-inflammatory properties, preliminary research has suggested that this compound may possess other biological activities, including:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, utilizing palladium catalysts to couple fluorinated aryl boronic acids with brominated phenylacetic acid precursors. Key conditions include refluxing in dichloroethane (DCE) with potassium carbonate (K₂CO₃) and ACE-Cl as a coupling agent, followed by acid hydrolysis to yield the acetic acid moiety . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of boronic acid to bromide) and maintaining anhydrous conditions are critical for yields >75%.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positions (expected doublets for 3',5'-F substituents) and 1H^{1}\text{H}-NMR to verify biphenyl coupling (J ≈ 8–10 Hz for meta-fluorine coupling).
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M-H]⁻ at m/z 276.0432 (calculated for C₁₄H₉F₂O₂⁻).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

Q. What are the key safety considerations and hazard mitigation strategies when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as acutely toxic (Category 4, H302), skin irritant (H315), and respiratory irritant (H335) .
  • Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 4°C. Emergency protocols include rinsing exposed skin with 0.1 M sodium bicarbonate and consulting a physician for ingestion .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states to identify energy barriers in cross-coupling steps. ICReDD’s reaction design platform integrates these computations with experimental screening, reducing optimization time by 40–60% .

Q. What methodologies resolve discrepancies in spectral data between synthesized batches?

  • Methodological Answer : Cross-validate 19F^{19}\text{F}-NMR shifts with deuterated analogs (e.g., 3,5-difluorobenzoic acid-d₃) as internal standards. For mass spectrometry contradictions, use tandem MS/MS to differentiate isobaric impurities (e.g., residual palladium adducts at m/z 278) .

Q. What formulation strategies ensure stable solubility for in vivo studies?

  • Methodological Answer : Prepare stock solutions in DMSO (50 mg/mL) and dilute in PBS (pH 7.4) to 1 mg/mL. For oral dosing, use 0.5% methylcellulose with 2% Tween-80. Centrifuge at 14,000 × g for 10 min to remove precipitates .

Q. How can reactor design principles improve synthesis scalability?

  • Methodological Answer : Continuous flow reactors with immobilized Pd catalysts (e.g., Pd/C packed beds) enhance yield consistency (±2% batch variance) and reduce catalyst loading by 30%. Monitor residence time (120 s) and temperature (80°C) to prevent biphenyl dimerization .

Q. What analytical approaches identify by-products from Suzuki-Miyaura cross-coupling?

  • Methodological Answer : LC-MS with electrospray ionization (ESI+) detects homocoupling by-products (e.g., 3,3',5,5'-tetrafluoro-biphenyl, [M+H]⁺ at m/z 258). Quantify via external calibration curves (R² > 0.99) and optimize ligand-to-palladium ratios (1:1.5) to suppress formation .

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